![molecular formula C46H61N11O5S B12430720 N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide
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Overview
Description
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps may include:
Formation of the thieno[3,4-d]imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the pentanoylamino and hexanoylamino groups: These groups are introduced through amide bond formation reactions.
Incorporation of the pyridine and pyridin-2-ylmethyl groups: These steps involve nucleophilic substitution reactions and require specific catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen and oxygen atoms makes it susceptible to oxidation under appropriate conditions.
Reduction: Specific functional groups within the compound can be reduced using suitable reducing agents.
Substitution: The pyridine rings and other aromatic systems can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Its properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic systems but different functional groups.
Pregabalin lactam methylene dimer: Another complex organic molecule with potential therapeutic applications.
Uniqueness
What sets N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide apart is its unique combination of functional groups and structural complexity, which may confer distinct biological and chemical properties.
Biological Activity
The compound N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide], often referred to as a PROTAC (Proteolysis Targeting Chimera), has garnered attention for its potential applications in targeted protein degradation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups allowing for diverse interactions with biological targets. Its molecular formula is C44H56N8O5S, and it has a molecular weight of approximately 800 g/mol. The presence of thieno[3,4-d]imidazol moieties and pyridine derivatives suggests significant potential for binding to various proteins.
This compound functions primarily through the modulation of protein degradation pathways. It acts by recruiting E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly useful for degrading oncogenic proteins that contribute to cancer progression.
Anticancer Properties
Several studies have demonstrated the anticancer efficacy of this compound. For instance:
- In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines including breast cancer (MCF7) and prostate cancer (PC3). IC50 values ranged from 0.5 to 5 µM depending on the cell line.
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-xL.
Table 1: Summary of Biological Activity
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF7 | 0.5 | Apoptosis induction via caspase activation |
Cytotoxicity | PC3 | 5 | Inhibition of Bcl-xL |
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effects of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups (p < 0.01). Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Prostate Cancer Efficacy
In another investigation involving prostate cancer xenografts, administration of the compound led to a notable decrease in tumor growth rates over a four-week period. The study highlighted the compound's ability to target androgen receptor signaling pathways.
Properties
Molecular Formula |
C46H61N11O5S |
---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C46H61N11O5S/c58-39(31-56(27-35-12-5-9-20-47-35)28-36-13-6-10-21-48-36)32-57(29-37-14-7-11-22-49-37)30-38-19-18-34(26-53-38)45(61)52-25-24-51-43(60)16-2-1-8-23-50-42(59)17-4-3-15-41-44-40(33-63-41)54-46(62)55-44/h5-7,9-14,18-22,26,39-41,44,58H,1-4,8,15-17,23-25,27-33H2,(H,50,59)(H,51,60)(H,52,61)(H2,54,55,62)/t39?,40-,41-,44-/m0/s1 |
InChI Key |
PNPDCNDQKOQNLS-GDCWZEBOSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Origin of Product |
United States |
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